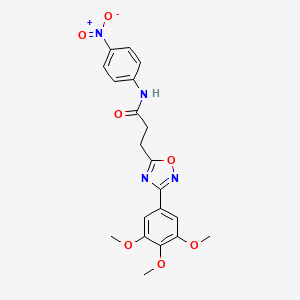
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, also known as MSB, is a sulfonamide compound that has been widely used in scientific research applications. This compound is commonly used as a tool for studying the function and activity of proteins in various biological systems.
Wirkmechanismus
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, inhibiting their activity and reducing the production of bicarbonate ions. This inhibition can have a range of effects on biological processes, depending on the specific system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide are largely dependent on the specific system being studied. In general, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been shown to have a range of effects on cellular metabolism, pH regulation, and other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide also has limitations, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are many potential future directions for research involving 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide. Some possible areas of focus include the development of new 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide analogs with improved specificity and efficacy, the use of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in the study of other biological processes beyond carbonic anhydrase activity, and the exploration of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide as a potential therapeutic agent for a range of diseases and conditions.
Synthesemethoden
The synthesis of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-1-butylamine, followed by reduction with sodium dithionite. This process yields the final product, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, with a high level of purity.
Wissenschaftliche Forschungsanwendungen
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been widely used as a tool for studying the function and activity of proteins in various biological systems. Specifically, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been used to study the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in many biological processes.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFIXITZKKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)









